molecular formula C7H8BrN5O B1380297 3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1630763-54-0

3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole

Cat. No.: B1380297
CAS No.: 1630763-54-0
M. Wt: 258.08 g/mol
InChI Key: ANBBXUJSKACGBV-UHFFFAOYSA-N
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Description

3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom, an imidazole ring, and a methoxymethyl group attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction where the triazole derivative reacts with an imidazole compound in the presence of a base such as potassium carbonate.

    Methoxymethylation: The methoxymethyl group is typically introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the imidazole ring to a dihydroimidazole.

    Substitution: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride

Properties

IUPAC Name

3-bromo-5-imidazol-1-yl-1-(methoxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN5O/c1-14-5-13-7(10-6(8)11-13)12-3-2-9-4-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBBXUJSKACGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Br)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166190
Record name 1H-1,2,4-Triazole, 3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630763-54-0
Record name 1H-1,2,4-Triazole, 3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630763-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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